molecular formula C22H15ClFN3O3 B11184400 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11184400
M. Wt: 423.8 g/mol
InChI Key: UWCUGXWZNLVHMZ-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate product to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituent groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide
  • 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides

Uniqueness

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H15ClFN3O3

Molecular Weight

423.8 g/mol

IUPAC Name

2-[3-(3-chlorophenyl)-2,4-dioxoquinazolin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H15ClFN3O3/c23-14-4-3-5-17(12-14)27-21(29)18-6-1-2-7-19(18)26(22(27)30)13-20(28)25-16-10-8-15(24)9-11-16/h1-12H,13H2,(H,25,28)

InChI Key

UWCUGXWZNLVHMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl

Origin of Product

United States

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